molecular formula C13H14ClNO B1480173 2-(Chloromethyl)-5-(2,4,5-trimethylphenyl)oxazole CAS No. 2092466-34-5

2-(Chloromethyl)-5-(2,4,5-trimethylphenyl)oxazole

Cat. No.: B1480173
CAS No.: 2092466-34-5
M. Wt: 235.71 g/mol
InChI Key: FJTVUXIWHKBMJH-UHFFFAOYSA-N
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Description

“2-(Chloromethyl)-5-(2,4,5-trimethylphenyl)oxazole” is a derivative of oxazole, which is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom in its structure . Oxazoles are important in synthetic organic chemistry due to their presence in many biologically active compounds .


Synthesis Analysis

The synthesis of oxazolines, including “this compound”, often involves the reaction of amino alcohols with nitriles, carboxylic acids, or aldehydes . Various synthetic protocols have been developed based on the substrates involved . For instance, aromatic and aliphatic aldehydes can be converted into the corresponding 2-aryl and 2-alkyl-2-oxazolines, respectively, in good yields by reaction with 2-aminoethanol .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various techniques. The structure can be viewed as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The chemical reactions involving “this compound” can be diverse, depending on the reaction conditions and the reagents used. For example, 2-aryl-2-oxazolines and 5,6-dihydro-4H-1,3-oxazines can be efficiently prepared using ethyl polyphosphate/CHCl3 in very good yields and short reaction time .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined using various analytical techniques. The compound has a molecular weight of 111.1418 .

Scientific Research Applications

Synthesis and Chemical Reactivity

  • Synthetic Elaboration: 2-(Halomethyl)-4,5-diphenyloxazoles serve as reactive scaffolds for synthetic elaboration, useful in preparing a variety of substituted oxazoles, demonstrating their utility in organic synthesis (Patil & Luzzio, 2016).
  • Heterocyclic Scaffold Formation: These compounds are instrumental in the formation of extended heterocyclic scaffolds, contributing to the development of novel chemical entities for further research and application (Patil, Luzzio, & Demuth, 2015).
  • Coordination Chemistry: Oxazoline ligands, including those derived from 2-(chloromethyl)oxazoles, play a significant role in transition metal-catalyzed asymmetric organic syntheses, showcasing their versatility and importance in coordination chemistry (Gómez, Muller, & Rocamora, 1999).

Material Science and Polymer Chemistry

  • π-Conjugated Polymers: Oxazole-containing π-conjugated polymers exhibit unique optical and electrochemical properties, making them candidates for applications in organic electronics and photonics (Yamamoto et al., 2007).

Medicinal Chemistry and Drug Discovery

  • Antiproliferative Activity: Novel 2,4,5-trisubstituted oxazole derivatives, including those synthesized from chloromethyl oxazoles, have been explored for their antiproliferative activity, indicating potential applications in cancer therapy (Liu et al., 2009).

Future Directions

The future directions in the research and application of “2-(Chloromethyl)-5-(2,4,5-trimethylphenyl)oxazole” and related compounds could involve the development of more efficient synthesis methods, exploration of new reactions, and investigation of their biological activities and potential applications in various fields .

Properties

IUPAC Name

2-(chloromethyl)-5-(2,4,5-trimethylphenyl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO/c1-8-4-10(3)11(5-9(8)2)12-7-15-13(6-14)16-12/h4-5,7H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJTVUXIWHKBMJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)C2=CN=C(O2)CCl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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